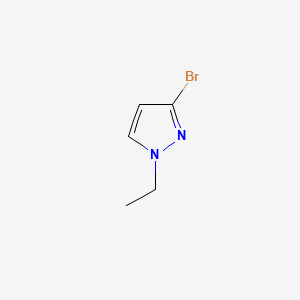
Methyl 3-(1-Methyl-5-imidazolyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(1-Methyl-5-imidazolyl)benzoate” is an organic compound with the molecular formula C12H12N2O2 . It contains a total of 29 bonds, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ester (aromatic), and 1 Imidazole .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(1-Methyl-5-imidazolyl)benzoate” is quite complex. It contains a total of 29 bonds, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ester (aromatic), and 1 Imidazole .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 3-(1-Methyl-5-imidazolyl)benzoate” are not available, it’s worth noting that similar compounds, such as methyl benzoate, undergo reactions at both the ring and the ester, depending on the substrate .Aplicaciones Científicas De Investigación
Synthesis of Radiotracers for Imaging of Alzheimer's Disease
The compound has been explored for the synthesis of carbon-11-labeled CK1 inhibitors, serving as potential PET radiotracers for Alzheimer's disease imaging. The study involved the synthesis of reference standards and their desmethylated precursors, leading to the preparation of radiotracers with high radiochemical yield and purity. This application underscores the compound's utility in developing diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2018).
Corrosion Inhibition
Research on derivatives of benzimidazole, including compounds related to methyl 3-(1-methyl-5-imidazolyl)benzoate, has demonstrated their effectiveness as corrosion inhibitors. These inhibitors show promise in protecting mild steel against corrosion in acidic environments, offering a blend of physicochemical and theoretical benefits. Such inhibitors form protective layers on metal surfaces, highlighting the compound's potential in industrial applications to prevent metal degradation (Ammal, Prajila, & Joseph, 2018).
Antimicrobial Evaluation
The antimicrobial properties of imidazolium salts, closely related to the chemical family of methyl 3-(1-methyl-5-imidazolyl)benzoate, have been explored. These studies indicate the potential of such compounds in developing new antimicrobial agents with broad-spectrum chemotherapeutic activities. This application is critical for pharmaceutical research, focusing on combating bacterial and fungal infections (Satheesh, Rajendran, Chithra, & Saravanan, 2020).
High-Performance Polymer Synthesis
Methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate, a compound related to methyl 3-(1-methyl-5-imidazolyl)benzoate, has been used in the synthesis of high-performance polymers. The study involved a novel compound designed and synthesized for the preparation of an AB-type monomer, aiming at polymer modifications to enhance performance. This application highlights the compound's role in the development of advanced materials with superior properties (Qinglon, 2014).
Fuel Cell Technology
The addition of imidazole and 1-methyl imidazole in phosphoric acid doped polybenzimidazole membranes, systems known for high-temperature proton conductivity, indicates the potential use of related compounds in fuel cell technology. This research emphasizes the importance of such compounds in enhancing the conductivity and performance of fuel cell electrolytes, showcasing their role in sustainable energy technologies (Schechter & Savinell, 2002).
Safety and Hazards
While specific safety and hazard information for “Methyl 3-(1-Methyl-5-imidazolyl)benzoate” is not available, it’s important to handle all chemicals with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .
Propiedades
IUPAC Name |
methyl 3-(3-methylimidazol-4-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14-8-13-7-11(14)9-4-3-5-10(6-9)12(15)16-2/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFXAZQKOWDYSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CC(=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B567448.png)


![2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B567455.png)

![6-Bromo-5-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B567459.png)



![(3aR,8aR)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-2,2-diethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B567467.png)

